Biochemical MALT1 Inhibition Potency — CAS 2034479-58-6 vs. MI-2 (First-Generation Irreversible Inhibitor)
In a biochemical assay measuring MALT1 enzymatic activity using the recombinant C-domain of MALT1 (amino acids 329–824), the target compound (identified as Compound 40 in Lu et al., 2019) exhibited an IC₅₀ of 0.01 µM, representing a 584-fold improvement in potency over the first-generation irreversible MALT1 inhibitor MI-2, which displayed an IC₅₀ of 5.84 µM in a comparable fluorescence-based assay against the MALT1 paracaspase domain [1]. This potency advantage exceeds 2.5 orders of magnitude and is attributed to the compound's allosteric binding mode at the Trp580 pocket rather than covalent active-site modification [1].
| Evidence Dimension | MALT1 enzymatic inhibition IC₅₀ (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.01 µM (10 nM) |
| Comparator Or Baseline | MI-2: IC₅₀ = 5.84 µM (5,840 nM) [Sigma-Aldrich / fluorescence assay] |
| Quantified Difference | 584-fold more potent (ΔIC₅₀ = 5.83 µM) |
| Conditions | Target compound: recombinant MALT1 C-domain (329-824), Lu et al. 2019 Bioorg Med Chem Lett. MI-2: MALT1 paracaspase domain dimer-catalyzed Ac-LRSR-AMC hydrolysis fluorescence assay, Sigma-Aldrich datasheet. |
Why This Matters
For researchers requiring sub-micromolar MALT1 inhibition in biochemical screening cascades, the ~600-fold potency differential eliminates MI-2 as a viable comparator and positions CAS 2034479-58-6 as a substantially more sensitive tool compound.
- [1] Lu T, Connolly PJ, Philippar U, Sun W, Cummings MD, Barbay K, Gys L, Van Nuffel L, Austin N, Bekkers M, Shen F, Cai A, Attar R, Meerpoel L, Edwards J. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease. Bioorg Med Chem Lett. 2019;29(23):126743. PMID: 31678006. View Source
